Trivertal
Overview
Description
Trivertal, also known as 2,4-dimethyl-3-cyclohexenecarboxaldehyde, is an organic compound with two chiral centers. It is commonly used as a fragrance ingredient and is known for its green, tomato leaf-like aroma. The compound is a mixture of cis and trans isomers, with the cis isomers being predominant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trivertal is synthesized through the reaction of 2,4-dimethyl-3-cyclohexenecarboxaldehyde with various reagentsThe reaction conditions typically include the use of catalysts and controlled temperatures to ensure the desired isomeric composition .
Industrial Production Methods: In industrial settings, this compound is produced using green synthesis methods. This involves the use of environmentally friendly processes and reagents to minimize the environmental impact. The industrial production also ensures a high yield of the desired isomers, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: Trivertal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids.
Reduction: The aldehyde group in this compound can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclohexene derivatives.
Scientific Research Applications
Trivertal has several applications in scientific research:
Chemistry: Used as a ligand in transition-metal catalysis, particularly in the formation of stable cyclic (alkyl) (amino)carbenes.
Biology: Studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, although it is primarily used in fragrance formulations.
Industry: Widely used in the fragrance industry for its unique aroma and stability
Mechanism of Action
The mechanism of action of Trivertal involves its interaction with molecular targets such as enzymes and receptors. In catalytic applications, this compound stabilizes carbenes, which can then act as ligands for transition-metal catalysts. This stabilization is crucial for the catalytic activity and selectivity of the reactions .
Comparison with Similar Compounds
2,4-dimethyl-3-cyclohexenecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2,4-dimethyl-3-cyclohexenol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness: Trivertal is unique due to its specific isomeric composition and its ability to stabilize carbenes in catalytic reactions. This property makes it particularly valuable in transition-metal catalysis, setting it apart from other similar compounds .
Properties
IUPAC Name |
1,2-dimethylcyclohex-3-ene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-8-5-3-4-6-9(8,2)7-10/h3,5,7-8H,4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGGTUUCLIFNIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCCC1(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to pale yellow liquid; Herbaceous aroma with camphouraceous notes | |
Record name | 3-Cyclohexene-1-carboxaldehyde, dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Mixture of 2,4-, 3,5- and 3,6-Dimethyl-3-cyclohexenylcarbaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1878/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | Mixture of 2,4-, 3,5- and 3,6-Dimethyl-3-cyclohexenylcarbaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1878/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.932-0.940 (20°) | |
Record name | Mixture of 2,4-, 3,5- and 3,6-Dimethyl-3-cyclohexenylcarbaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1878/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
27939-60-2 | |
Record name | Ivy carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027939602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyclohexene-1-carboxaldehyde, dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethylcyclohex-3-ene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.296 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes trivertal useful for creating new fragrance compounds?
A1: this compound's structure allows for diverse chemical modifications. Researchers can react it with other molecules, such as acrolein [], to create novel compounds with potentially interesting odor profiles. This is valuable in the perfume industry, which constantly seeks new and unique scents.
Q2: Can you provide an example of how this compound has been used to synthesize a new compound with potential applications beyond fragrance?
A2: Researchers successfully synthesized a stable spirocyclic (alkyl)(amino)carbene using this compound as a starting material []. This carbene, when complexed with gold(I), effectively catalyzes the hydroamination of internal alkynes. This reaction is key to synthesizing 1,2-dihydroquinoline derivatives, compounds with potential applications in medicinal chemistry. This demonstrates this compound's utility beyond fragrance development.
Q3: How does the structure of this compound contribute to its suitability for these applications?
A3: this compound possesses a cyclohexene ring with an aldehyde group, offering multiple reactive sites []. This allows chemists to introduce various functional groups and create diverse molecular architectures. Its relatively small size and readily available chiral forms (cis and trans isomers) make it a versatile building block for synthesizing more complex molecules.
Q4: Has this compound been identified as a significant component in any natural sources?
A4: Yes, this compound is a minor constituent in the essential oil of Murraya koenigii (L.) Spreng, also known as curry leaf []. While not a major component, its presence contributes to the overall aroma profile of this plant, which is widely used in various cuisines.
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